2-Methyl-N-phenylmaleimide fundamental properties
2-Methyl-N-phenylmaleimide fundamental properties
An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-N-phenylmaleimide
Authored by a Senior Application Scientist
Foreword
In the landscape of specialty chemicals, 2-Methyl-N-phenylmaleimide emerges as a molecule of significant interest, bridging the gap between academic research and industrial application. Its unique structural attributes, combining the reactivity of a maleimide ring with the steric and electronic influence of a methyl group and a phenyl substituent, render it a valuable building block in polymer science, organic synthesis, and potentially in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core properties of 2-Methyl-N-phenylmaleimide. Our exploration will delve into its physicochemical characteristics, synthesis, reactivity, and key applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. 2-Methyl-N-phenylmaleimide is a solid at room temperature, and its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| CAS Number | 3120-04-5 | [1][2] |
| IUPAC Name | 3-methyl-1-phenylpyrrole-2,5-dione | [2] |
| Appearance | Not explicitly stated, but related N-phenylmaleimide is a yellow crystalline solid.[3][4][5] | |
| Melting Point | 94-96 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water and petroleum ether; soluble in many organic solvents like acetone, DMF, benzene, methanol, and ethanol.[3][6][7][8][9] |
Spectroscopic Profile
The structural elucidation of 2-Methyl-N-phenylmaleimide is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): Spectral data is available, providing characteristic shifts for the methyl and phenyl protons, as well as the olefinic proton on the maleimide ring.[10]
-
¹³C NMR: The carbon spectrum offers detailed information about the carbon framework of the molecule.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the imide ring and the aromatic C-H bonds of the phenyl group.[2]
-
Mass Spectrometry: The mass spectrum provides the accurate mass of the molecule, confirming its elemental composition.[11][12]
Synthesis of 2-Methyl-N-phenylmaleimide: A Step-by-Step Protocol
The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step sequence: the formation of a maleanilic acid intermediate followed by cyclodehydration.[13][14][15] The following protocol is an adaptation for the synthesis of 2-Methyl-N-phenylmaleimide from 2-methylmaleic anhydride and aniline.
Synthesis Pathway
Caption: Synthesis of 2-Methyl-N-phenylmaleimide.
Experimental Protocol
Step 1: Synthesis of N-Phenyl-2-methylmaleamic Acid
-
To a stirred solution of 2-methylmaleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or ethyl acetate) in a round-bottom flask, add a solution of aniline (1.0 equivalent) in the same solvent dropwise at room temperature.[15]
-
A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the resulting N-phenyl-2-methylmaleamic acid. The product can be characterized by ¹H NMR and IR spectroscopy.
Step 2: Synthesis of 2-Methyl-N-phenylmaleimide
-
In a round-bottom flask, create a slurry of N-phenyl-2-methylmaleamic acid (1.0 equivalent), anhydrous sodium acetate (catalytic amount), and acetic anhydride (excess).[14][15]
-
Heat the mixture with stirring to 60-70°C for approximately 1 hour.[14]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.[15]
-
Collect the crude 2-Methyl-N-phenylmaleimide by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain pure 2-Methyl-N-phenylmaleimide.[14][15]
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reactivity and Applications
The reactivity of 2-Methyl-N-phenylmaleimide is dominated by the electrophilic double bond of the maleimide ring, making it a versatile substrate for various chemical transformations.
Key Reactions
-
Diels-Alder Reaction: As a dienophile, it readily participates in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures.[13][14][16][17] This reaction is a powerful tool in organic synthesis for the construction of polycyclic systems.[18]
-
Michael Addition: The electron-deficient double bond is susceptible to nucleophilic attack, particularly from thiols. This high reactivity and specificity are harnessed in bioconjugation chemistry for labeling proteins and other biomolecules.[18]
-
Polymerization: 2-Methyl-N-phenylmaleimide can undergo both homopolymerization and copolymerization via free radical mechanisms.[19]
Applications in Polymer Chemistry
The incorporation of 2-Methyl-N-phenylmaleimide into polymers can significantly enhance their thermal and mechanical properties.[20][21]
-
Heat-Resistant Modifier: When copolymerized with monomers like styrene and acrylonitrile, it increases the glass transition temperature (Tg) and heat distortion temperature of the resulting polymers, such as ABS.[8][20][21]
-
Improved Mechanical Properties: Polymers containing 2-Methyl-N-phenylmaleimide often exhibit enhanced tensile strength, modulus, and impact resistance.[20][21]
-
Flame Retardancy: The presence of the imide structure can contribute to improved flame retardant properties in polymers.[20][21]
Potential in Drug Development
While specific applications of 2-Methyl-N-phenylmaleimide in drug development are not extensively documented, the introduction of a methyl group into a molecule is a common strategy in medicinal chemistry.[22] The methyl group can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and can affect its metabolic stability and binding to biological targets.[22] The maleimide moiety is also a known pharmacophore and is used in the design of various therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-N-phenylmaleimide.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[2] Some sources indicate it may cause severe skin burns and eye damage, and may cause an allergic skin reaction.[23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25] Work in a well-ventilated area or use a fume hood.[23][24]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[23][24] Keep the container tightly closed.[23]
Emergency Procedures
-
In case of contact with skin: Immediately wash with plenty of soap and water.[23][24]
-
In case of contact with eyes: Rinse cautiously with water for several minutes.[23][24]
-
If swallowed: Rinse mouth and seek immediate medical attention.[23][24]
Conclusion
2-Methyl-N-phenylmaleimide is a versatile and valuable compound with a broad spectrum of applications, particularly in the realm of polymer science. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical modifications. As research continues, new and innovative applications for this compound in materials science and drug discovery are anticipated. This guide provides a solid foundation for researchers and professionals to understand and utilize the fundamental properties of 2-Methyl-N-phenylmaleimide in their work.
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